3-Chloro-4-(2,2-difluoropropoxy)benzoic acid
Overview
Description
3-Chloro-4-(2,2-difluoropropoxy)benzoic acid is a useful research compound. Its molecular formula is C10H9ClF2O3 and its molecular weight is 250.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescence Probes for Reactive Oxygen Species Detection
Developing sensitive and selective probes for reactive oxygen species (ROS) in biological systems is crucial for understanding cellular processes and disease mechanisms. Analogous compounds to 3-Chloro-4-(2,2-difluoropropoxy)benzoic acid have been utilized in the synthesis of novel fluorescence probes. These probes are designed to detect highly reactive oxygen species (hROS), such as hydroxyl radicals and peroxidase intermediates, offering tools for studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).
Water Purification
In environmental science, similar benzoic acid derivatives have been explored for their ability to purify water. Studies have demonstrated the effectiveness of photocatalytic processes using titanium dioxide suspensions illuminated with UV light to degrade organic pollutants, including various benzoic acid derivatives. This approach shows promise for removing contaminants from water, highlighting the potential for compounds like this compound in environmental remediation (Matthews, 1990).
Synthetic Chemistry
In synthetic chemistry, halogenated benzoic acids serve as intermediates for producing various functional materials. For instance, hypervalent iodine reagents derived from similar compounds have been employed for halomethoxylation of unsaturated compounds, showcasing the versatility of these molecules in organic synthesis (Yusubov et al., 2004).
Materials Science
In materials science, derivatives of benzoic acid have been used to synthesize novel materials with specific properties. For example, polymerizable benzoic acid derivatives have been employed to create unique polymers and copolymers through ruthenium-based metathesis catalysts. These materials have potential applications in creating advanced polymers with tailored properties (Mayershofer et al., 2006).
Properties
IUPAC Name |
3-chloro-4-(2,2-difluoropropoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O3/c1-10(12,13)5-16-8-3-2-6(9(14)15)4-7(8)11/h2-4H,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJQVIKIONKZOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=C(C=C(C=C1)C(=O)O)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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